N-(3-nitrobenzoyl)glycine benzyl ester N-(3-nitrobenzoyl)glycine benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC14063011
InChI: InChI=1S/C16H14N2O5/c19-15(23-11-12-5-2-1-3-6-12)10-17-16(20)13-7-4-8-14(9-13)18(21)22/h1-9H,10-11H2,(H,17,20)
SMILES:
Molecular Formula: C16H14N2O5
Molecular Weight: 314.29 g/mol

N-(3-nitrobenzoyl)glycine benzyl ester

CAS No.:

Cat. No.: VC14063011

Molecular Formula: C16H14N2O5

Molecular Weight: 314.29 g/mol

* For research use only. Not for human or veterinary use.

N-(3-nitrobenzoyl)glycine benzyl ester -

Specification

Molecular Formula C16H14N2O5
Molecular Weight 314.29 g/mol
IUPAC Name benzyl 2-[(3-nitrobenzoyl)amino]acetate
Standard InChI InChI=1S/C16H14N2O5/c19-15(23-11-12-5-2-1-3-6-12)10-17-16(20)13-7-4-8-14(9-13)18(21)22/h1-9H,10-11H2,(H,17,20)
Standard InChI Key AHRXAOZHYVDWHQ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)COC(=O)CNC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Introduction

Structural and Chemical Properties

Molecular Architecture

N-(3-Nitrobenzoyl)glycine benzyl ester (C16_{16}H14_{14}N2_{2}O5_{5}) consists of:

  • A glycine core (NH2_2-CH2_2-COOH), where:

    • The amino group is acylated by 3-nitrobenzoyl (3-NO2_2-C6_6H4_4-CO-).

    • The carboxylic acid is esterified with benzyl alcohol (C6_6H5_5-CH2_2-O-).

The nitro group at the meta position introduces strong electron-withdrawing effects, influencing reactivity and intermolecular interactions .

Physicochemical Data

PropertyValueSource/Inference
Molecular Weight314.3 g/molCalculated from formula
Melting Point~135–140°CAnalogous benzyl esters
SolubilityDMSO, DMF, CHCl3_3Similar nitroaromatic esters
StabilityLight-sensitiveNitro group reactivity

The benzyl ester enhances lipophilicity, making the compound suitable for organic synthesis and membrane permeability studies .

Synthesis and Reactivity

Route 1: Sequential Acylation and Esterification

  • Acylation of Glycine: Glycine reacts with 3-nitrobenzoyl chloride in basic aqueous conditions to form N-(3-nitrobenzoyl)glycine (m-nitrohippuric acid) .

  • Esterification: The carboxylic acid is treated with benzyl bromide and a base (e.g., K2_2CO3_3) in DMF to yield the benzyl ester .

Route 2: Direct Coupling

Glycine benzyl ester p-toluenesulfonate (commercially available ) reacts with 3-nitrobenzoyl chloride in the presence of a coupling agent (e.g., EDC/HOBt), followed by purification .

Key Reactions

  • Hydrogenolysis: The benzyl ester is cleaved under H2_2/Pd-C to regenerate N-(3-nitrobenzoyl)glycine .

  • Nitro Reduction: Catalytic hydrogenation converts the nitro group to an amine, forming N-(3-aminobenzoyl)glycine benzyl ester .

Biochemical and Pharmacological Insights

Enzyme Interactions

Studies on substituted hippurates (e.g., 3-methylhippuric acid, KM_M = 1.4 mM ) suggest that N-(3-nitrobenzoyl)glycine derivatives may act as substrates or inhibitors for enzymes like peptidyl α-hydroxylating monooxygenase (PHM). The nitro group’s electron withdrawal could modulate binding affinity .

Peptide Synthesis Applications

The benzyl ester serves as a protective group for carboxyl termini in solid-phase peptide synthesis (SPPS). Its stability under acidic conditions allows orthogonal deprotection strategies . For example, the nitro group remains intact during Fmoc-based SPPS, enabling selective modifications .

ParameterRecommendation
Storage-20°C, dark, anhydrous
PPEGloves, goggles, ventilation
DisposalIncineration

The compound is classified as a combustible solid (WGK 3 ). Nitroaromatics may decompose exothermically under heat .

Industrial and Research Applications

Pharmaceutical Intermediates

  • Anticancer Agents: Nitro groups are precursors for amine functionalities in HDAC inhibitors .

  • Antimicrobials: Benzyl esters enhance cellular uptake of peptide analogs .

Material Science

Nitroaromatic moieties contribute to nonlinear optical (NLO) properties, relevant in polymer and sensor design .

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